(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
Overview
Description
Smoothened (SMO) is a GPCR-like receptor which, with Patched, mediates hedgehog signaling to regulate gene expression through the Gli transcription factors. 20(S)-hydroxy Cholesterol (20(S)-OHC) is an oxysterol which binds SMO and activates hedgehog signaling (EC50 = 3 μM), and this activation is selective for the nat-20(S)-OHC enantiomer. Nat-20(S)-OHC synergizes with the SMO agonist SAG, suggesting an allosteric effect. Nat-20(S)-yne is a form of nat-20(S)-OHC with a terminal alkyne group, which can be used in linking reactions known as click chemistry. Click chemistry involves highly dependable and specific azide-alkyne bioconjugation reactions and can be used to capture or immobilize bioactive molecules. Thus, nat-20(S)-yne has been conjugated with magnetic beads to demonstrate that nat-20(S)-OHC directly binds SMO.
Scientific Research Applications
Sterol Biosynthesis in Methanotrophs
The compound (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol that can be associated with the biosynthesis in certain bacteria. For example, in Methylosphaera hansonii, a psychrophilic methanotrophic bacterium, sterols including lanosterol, lanost-8(9)-en-3beta-ol, and others are identified, demonstrating the bacterium's capacity for sterol biosynthesis (Schouten et al., 2000).
Biological Activity in Triterpenes
In studies on triterpenes, compounds like 3beta,6beta-dihydroxyolean-12-en-27-oic acid show cytotoxic and apoptosis-inducing properties. This is relevant as it demonstrates the potential therapeutic applications of similar steroidal compounds in medical research, especially in oncology (Sun & Pan, 2004).
Steroid Synthesis and Modification
The synthesis and modification of steroids, including those similar to this compound, are a significant area of research. For instance, the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans involves detailed chemical processes to create these modified steroids (Baillie et al., 1975).
Implications in Diabetes Treatment
A notable application is observed in the study of Nymphayol, a sterol isolated from Nymphaea stellata, which showed significant blood glucose-lowering effects and the potential for pancreatic beta-cell regeneration. This indicates a promising direction for diabetes treatment using sterol compounds (Subash-Babu et al., 2009).
Steroidal Activity in Androgen Regulation
Androgens and their metabolites, such as 5alpha-androstane-3beta,17beta-diol, demonstrate complex interactions in brain function and regulation of the stress response. These findings highlight the broader implications of steroid metabolism in neuroendocrinology and stress physiology (Handa et al., 2008).
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAJJQBADBBSM-PRQSBNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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